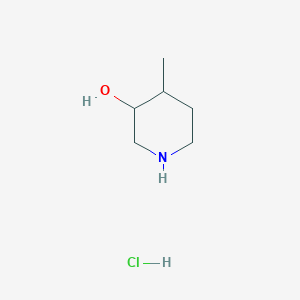

4-Methylpiperidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

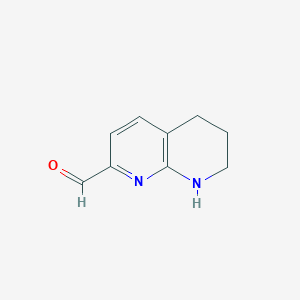

4-Methylpiperidin-3-ol Hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is used in the treatment of BAF complex-related disorders .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method involves the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, which includes the key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H14ClNO . The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-4-7-3-2-6 (5)8;/h5-8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.63 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Diastereoisomeric Derivatives : Studies have detailed the synthesis of various diastereoisomeric compounds related to 4-Methylpiperidin-3-ol hydrochloride, including 1,3-dimethylpiperidin-4-ols. These works provide insights into the configurations and preferred conformations of these derivatives, enhancing our understanding of their chemical properties (Casy & Jeffery, 1972).

Conformational Studies

- PMR Spectroscopy Investigations : Research has employed PMR spectroscopy to investigate the configurations and probable conformations of diastereoisomeric 1-alkyl-4-aryl-3-methylpiperidin-4-ols, revealing the influence of solvent on conformational equilibria in related hydrochloride compounds (Casy, 1966).

Mannich Bases Derived from Piperidines

- Mannich Base Synthesis : The synthesis and solubility testing of Mannich bases derived from 3-Methylpiperidine and 4-methylpiperidine, including their hydrochlorides, have been conducted. This research contributes to the development of novel compounds with potential applications in various fields (Sun, 1962).

Crystallography and Structural Analysis

- Cocrystal Formation : Investigations into cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have been conducted, providing valuable information on their crystal structure, including the chair conformation of the piperidinium ring. This research aids in the understanding of molecular interactions and crystal formation (Dega-Szafran et al., 2006).

Large-Scale Synthesis Applications

- Industrial Synthesis Processes : A study has developed a simple and robust process for large-scale synthesis of 4-Methylenepiperidine hydrochloride, demonstrating its application in industrial settings, especially in the synthesis of novel compounds (Chen et al., 2019).

Safety and Hazards

4-Methylpiperidin-3-ol hydrochloride is a hazardous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is toxic in contact with skin or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name |

4-methylpiperidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSCYLJBBWUCBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-85-0 |

Source

|

| Record name | 3-Piperidinol, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)